{[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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Overview
Description
{[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate: is a complex organic compound that features both an aromatic amine and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxylate group through esterification. The aromatic amine can be introduced via a nucleophilic substitution reaction. The final step often involves coupling the two intermediates under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic amines.
Scientific Research Applications
Chemistry: In organic synthesis, {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology: The compound’s aromatic amine and thiophene moieties suggest potential biological activity. It can be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry: In materials science, the compound can be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism by which {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aromatic amine group can form hydrogen bonds or participate in π-π interactions, while the thiophene ring can engage in π-stacking interactions.
Comparison with Similar Compounds
[2-(4-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but lacks the thiophene ring.
4-Methoxyphenylacetonitrile: Similar in having the methoxyphenyl group but differs in the presence of a nitrile group instead of the thiophene ring.
2-Phenylethylamine: Lacks the methoxy group and the thiophene ring but shares the phenylethylamine structure.
Uniqueness: The presence of both the methoxycarbonylanilino group and the thiophene ring in {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate makes it unique
Properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-10-7-8-23-14(10)16(20)22-9-13(18)17-12-5-3-11(4-6-12)15(19)21-2/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAALFMNICMAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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